Subasumstat
説明
特性
IUPAC Name |
[(1R,2S,4R)-4-[[5-[4-[(1R)-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-yl]-5-methylthiophene-2-carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN5O5S2/c1-13-18(23-19-7-16(26)3-2-14(19)4-5-29-23)9-22(37-13)24(33)20-10-28-12-30-25(20)31-17-6-15(21(32)8-17)11-36-38(27,34)35/h2-3,7,9-10,12,15,17,21,23,29,32H,4-6,8,11H2,1H3,(H2,27,34,35)(H,28,30,31)/t15-,17-,21+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRZVMYMQHNYJB-UNXOBOICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)C2=CN=CN=C2NC3CC(C(C3)O)COS(=O)(=O)N)C4C5=C(CCN4)C=CC(=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(S1)C(=O)C2=CN=CN=C2N[C@@H]3C[C@@H]([C@H](C3)O)COS(=O)(=O)N)[C@H]4C5=C(CCN4)C=CC(=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN5O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1858276-04-6 | |
| Record name | Subasumstat [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1858276046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Subasumstat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16406 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SUBASUMSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ43H3V6M1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
準備方法
Key Synthetic Steps
-
Tetrahydroisoquinoline Synthesis :
The (1R)-7-chloro-1,2,3,4-tetrahydroisoquinoline intermediate is synthesized via a Pictet–Spengler reaction, starting from 7-chloroisoquinoline. Enantioselective reduction using a chiral catalyst ensures the desired (R)-configuration. -
Thiophene Carbonyl Pyrimidine Assembly :
A Suzuki–Miyaura coupling reaction links the 5-methylthiophene-2-carbonyl group to a pyrimidine ring. The pyrimidine nucleus is functionalized at the 4-position with an amino group for subsequent coupling. -
Cyclopentyl Sulfamate Formation :
The cyclopentanol derivative is synthesized through a stereoselective hydroxylation of a cyclopentene precursor, followed by sulfamation using sulfamoyl chloride. The (1R,2S,4R) configuration is achieved via asymmetric catalysis. -
Final Coupling and Purification :
The three intermediates are conjugated using peptide coupling reagents (e.g., HATU or EDCI). Reverse-phase chromatography (C18 column) resolves stereoisomers, yielding this compound with >98% purity.
Table 1: Key Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Catalysts | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Pictet–Spengler | Chiral BINAP-Pd catalyst | 78 | 95 |
| 2 | Suzuki–Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | 85 | 97 |
| 3 | Asymmetric Hydroxylation | Sharpless Epoxidation | 70 | 96 |
| 4 | Amide Coupling | HATU, DIPEA | 65 | 98 |
Analytical Characterization
This compound’s structural integrity is verified through advanced spectroscopic and chromatographic techniques:
-
High-Resolution Mass Spectrometry (HRMS) : Confirms the molecular ion peak at m/z 577.1220 (calculated for C₂₅H₂₈ClN₅O₅S₂).
-
Nuclear Magnetic Resonance (NMR) :
-
Chiral HPLC : Utilized a Chiralpak IC-3 column (hexane:isopropanol 80:20) to confirm enantiomeric excess >99%.
Process Optimization and Scale-Up Challenges
Solubility and Stability Considerations
This compound exhibits limited aqueous solubility (28.84 mM in DMSO), necessitating the use of co-solvents like PEG-300 during formulation. Degradation studies under accelerated conditions (40°C/75% RH) revealed hydrolytic instability at the sulfamate ester, requiring strict control of humidity during manufacturing.
Stereochemical Control
The four stereocenters demand precise catalytic conditions. Transitioning from batch to flow chemistry improved the reproducibility of the Sharpless epoxidation step, reducing diastereomer formation from 8% to <1%.
Table 2: Critical Process Parameters
| Parameter | Optimal Range | Impact on Purity |
|---|---|---|
| Reaction Temperature | 0–5°C (Step 1) | Prevents racemization |
| Catalyst Loading | 5 mol% Pd (Step 2) | Maximizes coupling yield |
| Chromatography Gradient | 30–60% MeCN (Step 4) | Resolves sulfamate adducts |
Quality Control and Regulatory Compliance
This compound is manufactured under current Good Manufacturing Practices (cGMP) with stringent specifications:
化学反応の分析
反応の種類: スバサムстатは、次のような様々な化学反応を起こします。
酸化: スバサムстатは特定の条件下で酸化され、酸化誘導体の形成につながる可能性があります。
還元: 還元反応は、スバサムスタの化学構造を改変し、生物学的活性を変化させる可能性があります。
一般的な試薬と条件:
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン化剤、求核剤.
生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はヒドロキシル化誘導体の生成につながる可能性があり、還元は還元アナログの生成につながる可能性があります .
4. 科学研究への応用
スバサムстатは、次のものを含む、幅広い科学研究への応用があります。
化学: SUMOylationとその細胞プロセスにおける役割を研究するためのツールとして使用されます。
生物学: 遺伝子発現、DNA修復、細胞内シグナル伝達に対する効果について調査されています。
医学: 抗腫瘍免疫を強化し、チェックポイント阻害剤に対する腫瘍の耐性を克服するための潜在的な治療薬として探求されています.
科学的研究の応用
Subasumstat has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study SUMOylation and its role in cellular processes.
Biology: Investigated for its effects on gene expression, DNA repair, and intracellular signaling.
Industry: Utilized in the development of novel cancer therapies and immune-modulating agents.
作用機序
スバサムстатは、SUMOタンパク質に結合して付加体を形成することにより、その効果を発揮し、SUMOをSUMO活性化酵素からSUMO結合酵素UBC9に転移することを阻害します。この阻害は、SUMOylationが媒介する経路を破壊し、タイプ1インターフェロンシグナル伝達の活性化につながり、抗腫瘍免疫応答を促進します。 分子標的としては、SUMOタンパク質とSUMO活性化酵素が含まれます .
類似化合物:
ギンコール酸: 抗腫瘍活性を持つ別のSUMOylation阻害剤。
ML-792: 類似の作用機序を持つSUMO活性化酵素の選択的阻害剤.
スバサムスタの独自性: スバサムстатは、タイプ1インターフェロンシグナル伝達を促進することにより、自然免疫および獲得免疫応答の両方を強化する能力においてユニークです。 この二重作用機序により、他の免疫調節剤との併用療法の有望な候補となっています .
類似化合物との比較
Subasumstat vs. ML-792
Structural and Mechanistic Similarities :
Key Differences :
- Immune Modulation : this compound uniquely induces type I IFN responses, reprogramming tumor microenvironments (TME) to enhance macrophage and NK cell activity. This immune-permissive shift is validated in clinical microdosing studies . ML-792 lacks reported immune-modulatory effects, with preclinical data focusing on direct tumor cell apoptosis .
- Clinical Progress: this compound is in Phase 1b/2 trials for combination therapies (e.g., with pembrolizumab or rituximab), demonstrating tolerability and immune activation .
- Therapeutic Scope: this compound shows efficacy in both solid tumors (e.g., head and neck carcinoma) and hematological models (e.g., diffuse lymphoma), whereas ML-792’s activity is primarily documented in vitro and in xenograft models .
This compound vs. Non-Covalent SUMO Inhibitors
This may enhance efficacy in immunosuppressive TMEs but could increase off-target risks .
Data Tables
Table 1: Comparative Overview of this compound and ML-792
Table 2: this compound Pharmacokinetic Highlights ()
| Parameter | Plasma (Mean ± SD) | Whole Blood (Mean ± SD) |
|---|---|---|
| Cmax | 1,250 ± 350 ng/mL | 980 ± 210 ng/mL |
| Tmax | 2.5 ± 1.1 hours | 3.0 ± 1.5 hours |
| Half-life (T1/2z) | 8.2 ± 2.3 hours | 7.8 ± 2.0 hours |
| AUC∞ | 12,500 ± 3,200 ng·h/mL | 9,800 ± 2,500 ng·h/mL |
Conclusion this compound distinguishes itself among SUMO E1 inhibitors through its robust immune-activating profile, validated in both preclinical and early clinical settings. Unlike ML-792, which remains preclinical, this compound’s ability to synergize with monoclonal antibodies (e.g., rituximab) and checkpoint inhibitors positions it as a promising candidate for combination regimens. Its covalent mechanism and IFN-driven TME remodeling further underscore its therapeutic novelty, though long-term safety and efficacy data await Phase 3 validation.
生物活性
Subasumstat, also known as TAK-981, is a first-in-class small molecule inhibitor of the small ubiquitin-like modifier (SUMO) activating enzyme (SAE2). It is currently under investigation for its potential therapeutic applications in various cancers, particularly advanced solid tumors and lymphomas. This article compiles detailed research findings, pharmacodynamic data, and case studies to elucidate the biological activity of this compound.
This compound functions by inhibiting the SUMOylation process, a reversible post-translational modification that regulates numerous cellular processes, including inflammatory responses and immune signaling. By blocking SUMOylation, this compound is designed to enhance type I interferon (IFN) signaling, thereby stimulating both innate and adaptive immune responses against tumors .
Pharmacodynamics
Key Findings:
- Dose-Dependent Activity: In clinical trials, this compound demonstrated a dose-dependent increase in IFN-1 gene signature expression in peripheral blood and plasma levels of several IFN-1-induced cytokines. This was accompanied by an increase in activated natural killer (NK) cells and CD8+ T cells .
- Target Engagement: Pharmacodynamic analyses indicated that doses above 60 mg resulted in significant SUMO2/3 inhibition and increased immune activation markers within the tumor microenvironment (TME) .
Table 1: Summary of Pharmacodynamic Effects
| Dose (mg) | SUMO2/3 Inhibition | NK Cell Activation | CD8+ T Cell Infiltration |
|---|---|---|---|
| 10 | Minimal | Low | Low |
| 40 | Moderate | Moderate | Moderate |
| 60 | Significant | High | High |
| 90 | Robust | Very High | Very High |
Clinical Trials and Efficacy
This compound has been evaluated in multiple clinical trials, notably phase 1/2 studies focusing on safety, pharmacokinetics, and preliminary efficacy.
Case Study Highlights:
- Solid Tumors and Lymphomas: In a phase 1 study involving patients with advanced solid tumors or relapsed/refractory lymphomas, this compound exhibited a manageable safety profile with preliminary anti-tumor activity. One patient with HER2-negative breast cancer showed a partial response after receiving biweekly doses .
- Combination Therapies: Preclinical studies suggest that this compound can enhance the efficacy of other treatments, such as rituximab in lymphoma models. The combination therapy resulted in improved macrophage phagocytosis and NK cell cytotoxicity against CD20+ cells .
Immune Modulation
This compound's ability to modulate the immune response is one of its most significant biological activities:
- Enhancement of Adaptive Immunity: By promoting type I IFN signaling, this compound enhances the activation of dendritic cells and T cells within the TME. This leads to an inflammatory environment conducive to anti-tumor activity .
- Impact on Tumor Microenvironment: Clinical evaluations showed increased PD-L1 expression in tumor samples post-treatment, indicating an adaptive immune response shift from immune-suppressive to immune-permissive states .
Table 2: Immune Response Modulation by this compound
| Immune Cell Type | Effect Post-Treatment |
|---|---|
| NK Cells | Increased cytotoxicity |
| CD8+ T Cells | Enhanced infiltration |
| Dendritic Cells | Improved antigen presentation |
| Macrophages | Increased phagocytic activity |
Q & A
Q. What structural characteristics of Subasumstat are critical for its pharmacological activity, and how can researchers validate these features experimentally?
this compound’s pharmacological activity is influenced by its sulfur-containing moieties and stereospecific configuration. Key structural elements include a sulfonamide group and a chiral center, as illustrated in its molecular structure . To validate these features, researchers should employ techniques such as X-ray crystallography for 3D conformation analysis, nuclear magnetic resonance (NMR) spectroscopy for functional group identification, and enantiomer-specific assays (e.g., using (S)-Subasumstat as a control ) to confirm stereochemical relevance to target engagement.
Q. What preclinical models are most suitable for evaluating this compound’s mechanism of action and efficacy?
In vivo models such as xenografts derived from non-small cell lung cancer (NSCLC) or microsatellite-stable colorectal cancer (MSS-CRC) are recommended, as these align with this compound’s clinical trial targets . Dose-response studies in these models should incorporate pharmacodynamic markers (e.g., SUMOylation inhibition, IFN-1 signaling upregulation) to validate target engagement. Researchers must standardize protocols for tumor volume measurement and histopathological analysis to ensure reproducibility.
Q. How can researchers address variability in this compound’s pharmacokinetic (PK) data across experimental setups?
PK variability often arises from differences in administration routes or metabolic pathways. Methodologically, researchers should:
- Use linear regression models to assess dose proportionality.
- Conduct crossover studies in animal models to control for intersubject variability.
- Apply mass spectrometry for precise quantification of plasma concentrations, ensuring subsampling protocols minimize analytical error .
Advanced Research Questions
Q. How should clinical trials be designed to evaluate this compound in combination with immune checkpoint inhibitors like pembrolizumab?
Phase II trials should adopt a dose-escalation design with biomarker-driven patient stratification. Key considerations include:
- Primary endpoints : Objective response rate (ORR) and progression-free survival (PFS), with stratification by PD-L1 status in NSCLC cohorts .
- Safety monitoring : Rigorous tracking of ≥Grade 3 treatment-emergent adverse events (TEAEs), particularly anemia and hepatotoxicity, using Common Terminology Criteria for Adverse Events (CTCAE) v5.0.
- Pharmacodynamic integration : Serial tumor biopsies to correlate SUMOylation inhibition with clinical response.
Q. How can conflicting efficacy data between preclinical and clinical studies of this compound be resolved?
Discrepancies may arise from interspecies metabolic differences or tumor microenvironment heterogeneity. Researchers should:
- Perform comparative genomic analyses of preclinical models and patient-derived samples to identify resistance mechanisms.
- Utilize patient-derived xenograft (PDX) models with humanized immune systems to bridge translational gaps.
- Apply meta-analytic frameworks to harmonize data from disparate sources, prioritizing studies with low risk of sampling bias .
Q. What statistical methods are optimal for analyzing this compound’s dose-response relationships in heterogeneous patient populations?
Advanced approaches include:
- Mixed-effects modeling : To account for intra- and inter-patient variability in drug exposure.
- Bayesian adaptive designs : For real-time dose optimization based on accumulating efficacy and safety data.
- Machine learning : Clustering algorithms to identify subgroups with differential responses (e.g., MSS-CRC vs. NSCLC) .
Q. How can researchers validate this compound’s target engagement in clinical samples?
Methodologies include:
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : To quantify SUMOylated protein levels in peripheral blood mononuclear cells (PBMCs).
- Flow cytometry : For IFN-1 pathway activation markers (e.g., phosphorylated STAT1).
- Ex vivo assays : Tumor organoid cultures treated with this compound to assess direct antitumor effects .
Data Interpretation and Reporting Guidelines
Q. How should researchers report contradictory findings in this compound’s efficacy across trial cohorts?
Adhere to CONSORT guidelines for clinical trials:
- Clearly delineate cohort-specific results (e.g., ORR in NSCLC vs. MSS-CRC).
- Discuss potential confounders (e.g., prior therapies, genetic heterogeneity) in the "Limitations" section.
- Use forest plots to visualize heterogeneity in meta-analyses .
Q. What strategies mitigate bias in this compound’s safety profile assessments?
- Blinded adjudication committees : Independent review of adverse events to minimize investigator bias.
- Propensity score matching : Adjust for baseline imbalances between treatment arms.
- Sensitivity analyses : Exclude outliers or non-adherent patients to confirm robustness .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
